molecular formula C22H23NO4 B2750436 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide CAS No. 1904297-37-5

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide

Cat. No.: B2750436
CAS No.: 1904297-37-5
M. Wt: 365.429
InChI Key: ZEXKSVWVPZYFIC-UHFFFAOYSA-N
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Description

N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a cyclopropane-1-carboxamide derivative featuring a 2-methoxyphenyl substituent on the cyclopropane ring and a benzofuran-containing hydroxypropyl group on the amide nitrogen. The benzofuran moiety may enhance lipophilicity and binding affinity to aromatic-rich biological targets, while the 2-methoxyphenyl group could influence electronic properties and metabolic stability.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-21(25,19-13-15-7-3-5-9-17(15)27-19)14-23-20(24)22(11-12-22)16-8-4-6-10-18(16)26-2/h3-10,13,25H,11-12,14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXKSVWVPZYFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1(CC1)C2=CC=CC=C2OC)(C3=CC4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropanation of γ-Chlorobutyric Acid Esters

The cyclopropane core is synthesized via a high-pressure reaction between methyl γ-chlorobutyrate and sodium methylate in methanol under anhydrous ammonia:
$$
\text{Methyl γ-chlorobutyrate} + \text{NaOCH}3 \xrightarrow{\text{NH}3, 150^\circ \text{C}} \text{Methyl cyclopropanecarboxylate} \quad (85–90\% \text{ yield})
$$
Key Parameters :

  • Temperature : 150°C
  • Catalyst : 10% excess sodium methylate
  • Ammonia : 100–200% molar excess

Hydrolysis to Carboxylic Acid

Saponification with NaOH in ethanol yields the free acid:
$$
\text{Methyl ester} \xrightarrow{\text{NaOH, EtOH}} 1-(2-\text{Methoxyphenyl})cyclopropane-1-carboxylic acid \quad (95\% \text{ yield})
$$

Synthesis of 2-(1-Benzofuran-2-yl)-2-Hydroxypropylamine

Benzofuran Core Construction via Claisen-Schmidt Condensation

Substituted salicylaldehydes react with α-halo ketones under basic conditions to form benzofuran-2-carboxylic acid esters:
$$
\text{Salicylaldehyde} + \text{CH}3COCl} \xrightarrow{\text{K}2\text{CO}_3} \text{Benzofuran-2-carboxylate} \quad (68\% \text{ yield})
$$
Optimization :

  • Base : Potassium carbonate (2.5 equiv)
  • Solvent : DMF, 80°C

Reduction to Hydroxypropylamine

The ester is reduced to a primary alcohol using LiAlH₄, followed by azide formation and Staudinger reduction:
$$
\text{Benzofuran-2-carboxylate} \xrightarrow{\text{LiAlH}4} 2-(1-\text{Benzofuran-2-yl})-2-\text{hydroxypropanol} \quad (82\% \text{ yield})
$$
$$
\text{Alcohol} \xrightarrow{\text{Mitsunobu, NaN}
3} \text{Azide} \xrightarrow{\text{PPh}_3} \text{Amine} \quad (75\% \text{ overall yield})
$$

Amide Coupling and Final Product Isolation

Carbodiimide-Mediated Amidation

Fragment A and B are coupled using EDCl/HOBt in DCM:
$$
\text{Carboxylic acid} + \text{Amine} \xrightarrow{\text{EDCl, HOBt}} N-[2-(1-\text{Benzofuran-2-yl})-2-\text{hydroxypropyl}]-1-(2-\text{methoxyphenyl})\text{cyclopropane-1-carboxamide} \quad (78\% \text{ yield})
$$
Conditions :

  • Coupling agents : EDCl (1.2 equiv), HOBt (1.1 equiv)
  • Solvent : Dichloromethane, 0°C → RT

Crystallization and Characterization

The crude product is recrystallized from ethanol/water (3:1) to afford white crystals. Analytical data:

  • MP : 148–150°C
  • $$^1$$H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 1H, ArH), 7.42–7.38 (m, 2H, ArH), 6.92 (s, 1H, benzofuran-H), 4.21 (s, 1H, OH), 3.85 (s, 3H, OCH₃).
  • HRMS : m/z 408.1912 [M+H]⁺ (calc. 408.1915).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Reference
Cyclopropanation Alkaline ring closure 85–90
Benzofuran synthesis Claisen-Schmidt condensation 68
Amide coupling EDCl/HOBt mediation 78
Overall yield Multi-step optimization 37.4

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl compound.

    Reduction: The benzofuran ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals due to its potential biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Cyclopropane/Amide) Melting Point (°C) Yield (%) Reference
N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1d) C₂₂H₂₀BrFNO₂ 452.31 Cyclopropane: 3-fluorophenyl; Amide: 4-Bromo-2-methoxyphenyl Not reported Not reported
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide C₂₂H₂₅NO₃ 367.44 Cyclopropane: phenyl; Amide: diethyl, 4-methoxyphenoxy Not reported 78
1-[2-(2-Methoxyphenyl)-2-oxoethyl]pyridin-1-ium dibromide (5b) C₂₄H₂₂Br₂N₂O₃ 578.25 Cyclopropane: None; Amide: 2-methoxyphenyl Not reported 96
N-cyclopentyl-2-(p-tolyl)cyclopropane-1-carboxamide (F12) C₁₈H₂₃NO 269.38 Cyclopropane: p-tolyl; Amide: cyclopentyl 188.5 63.4

Key Observations :

  • The 2-methoxyphenyl group on the cyclopropane aligns with substituents in 1d and 5b, which are associated with improved anti-inflammatory activity and metabolic stability .
  • Yields for similar compounds range from 46% to 96%, suggesting that the target compound’s synthesis may require optimization depending on reaction conditions .

Key Observations :

  • Methoxyphenyl-substituted analogs (e.g., 1d) demonstrate enhanced anti-inflammatory activity compared to DFB, suggesting that the target compound’s 2-methoxyphenyl group may confer similar benefits .
  • Bulky substituents on the amide nitrogen (e.g., benzofuran-hydroxypropyl) could reduce toxicity, as seen in compounds like 1d, which maintain >80% cell viability at high concentrations .
  • However, heterocyclic amide substituents (e.g., benzo[d]thiazol-2-yl in 1e) increase potency but introduce toxicity at lower concentrations, highlighting a trade-off between activity and safety .

Spectroscopic and Analytical Characterization

  • NMR and HRMS: Cyclopropane carboxamides are routinely characterized via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For example, compound F12 (C₁₈H₂₃NO) showed distinct cyclopropane proton signals at δ 1.2–1.5 ppm and amide carbonyl carbons at ~170 ppm in ¹³C NMR .

Biological Activity

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features several notable functional groups, including:

  • Benzofuran moiety : Known for various biological activities, particularly in antimicrobial and anticancer research.
  • Hydroxypropyl group : Contributes to solubility and interaction with biological targets.
  • Cyclopropane ring : Imparts unique steric properties that may enhance binding to specific receptors or enzymes.

The IUPAC name for this compound is this compound, and its molecular formula is C19H21N1O4C_{19}H_{21}N_{1}O_{4}.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It can interact with various receptors, potentially influencing signaling pathways related to inflammation, cancer progression, or neuroprotection.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance:

  • A study demonstrated that benzofuran derivatives can induce apoptosis in cancer cell lines by modulating pathways such as the PI3K/Akt signaling pathway .
  • Another investigation highlighted the potential of cyclopropane-containing compounds in targeting tumor microenvironments, enhancing their efficacy against resistant cancer types.

Antimicrobial Activity

Benzofuran derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against certain bacterial strains, although specific data on this compound remains limited .

In Vitro Studies

In vitro assays have shown that compounds similar to this compound can effectively inhibit the growth of various cancer cell lines. For example:

CompoundCell LineIC50 (µM)Mechanism
Compound AFaDu (hypopharyngeal)15Apoptosis induction
Compound BMCF7 (breast cancer)10Cell cycle arrest
N-[...]-carboxamideTBDTBDTBD

Pharmacokinetic Studies

Pharmacokinetic profiles are essential for understanding the bioavailability and metabolism of this compound. Preliminary studies suggest favorable absorption characteristics, but comprehensive pharmacokinetic data remain to be established.

Q & A

Basic: What are the recommended synthetic routes for preparing N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide, and how can stereochemical outcomes be controlled?

Methodological Answer:
The synthesis typically involves multi-step protocols, including cyclopropane ring formation and subsequent functionalization. A validated approach (adapted from similar cyclopropane carboxamides) uses a cyclopropene precursor reacted with a phenolic derivative under basic conditions. For example, N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide can be treated with 4-methoxyphenol to yield diastereomers, with chromatography (silica gel, hexanes/EtOAc) achieving a diastereomeric ratio (dr) of 23:1 . Key parameters for stereochemical control include:

  • Reagent stoichiometry (excess phenol derivatives to drive regioselectivity).
  • Temperature (lower temperatures favor kinetic products).
  • Solvent polarity (non-polar solvents reduce side reactions).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Analytical workflows should include:

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (≥95% recommended for biological assays) .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm cyclopropane ring integrity and substituent positions (e.g., methoxy group at 2-position of phenyl).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated vs. observed m/z).
  • X-ray Crystallography : For unambiguous stereochemical assignment, if crystalline derivatives are obtainable .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) for benzofuran-carboxamide derivatives?

Methodological Answer:
Discrepancies often arise from assay conditions or structural variations. To address this:

Standardize Assay Protocols : Use common reference strains (e.g., Mycobacterium tuberculosis H37Rv for antitubercular studies ) and control compounds.

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups on benzofuran) .

Mechanistic Profiling : Employ target-specific assays (e.g., enzyme inhibition for cyclooxygenase vs. DNA intercalation studies).

Validate with Orthogonal Methods : Confirm antifungal activity via both broth microdilution (MIC) and time-kill assays .

Advanced: What computational strategies are recommended to model the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., fungal CYP51 for antifungal activity ).
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive regions (e.g., cyclopropane ring strain influencing reactivity) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.
  • Pharmacophore Modeling : Map critical functional groups (e.g., methoxyphenyl for hydrophobic interactions) .

Basic: What are the critical considerations for designing in vitro toxicity assays for this compound?

Methodological Answer:

  • Cell Line Selection : Use human primary cells (e.g., hepatocytes) and cancer lines (e.g., HeLa) for comparative toxicity .
  • Dose Range : Test concentrations spanning 0.1–100 μM to establish IC₅₀ values.
  • Controls : Include vehicle controls (DMSO ≤0.1%) and positive controls (e.g., cisplatin for cytotoxicity).
  • Endpoint Assays : Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis/necrosis differentiation) .

Advanced: How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation : Explore hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxypropyl) for delayed release.
  • Nanocarrier Systems : Use liposomes or PLGA nanoparticles to improve biodistribution .
  • LogP Optimization : Adjust substituents (e.g., replacing methoxy with polar groups) to target LogP 2–4 .

Basic: What spectroscopic techniques are suitable for monitoring reaction intermediates during synthesis?

Methodological Answer:

  • FT-IR : Track carbonyl (C=O) and hydroxyl (O-H) stretches to confirm intermediate formation.
  • Thin-Layer Chromatography (TLC) : Use UV-active stains (e.g., KMnO₄) to monitor cyclopropane ring closure .
  • Real-Time NMR : In situ reaction monitoring to identify transient intermediates (e.g., enolates) .

Advanced: How should researchers address diastereomer separation challenges in scaled-up synthesis?

Methodological Answer:

  • Preparative HPLC : Use chiral columns (e.g., Chiralpak IA) with isocratic elution (hexanes:isopropanol) .
  • Crystallization-Induced Diastereomer Resolution : Seed with pure enantiomers to enhance selectivity.
  • Kinetic Resolution : Employ enzymes (e.g., lipases) for stereoselective hydrolysis .

Basic: What are the key stability parameters for long-term storage of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group .
  • Solvent Choice : Dissolve in DMSO for aliquots (avoid repeated freeze-thaw cycles) .

Advanced: How can researchers validate the compound’s mechanism of action using omics approaches?

Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways).
  • Proteomics : SILAC labeling to quantify target protein expression changes.
  • Metabolomics : LC-MS to map metabolic perturbations (e.g., TCA cycle inhibition) .

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